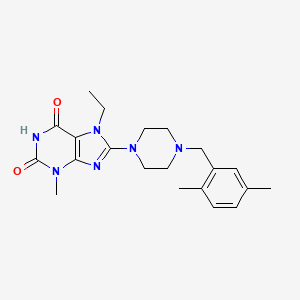

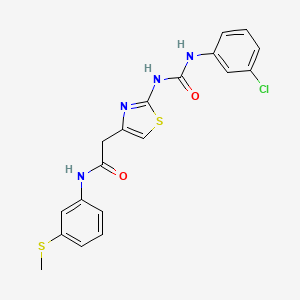

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a purine derivative with a piperazine moiety and specific methyl and ethyl substitutions on the purine ring. While the exact compound is not directly discussed in the provided papers, similar compounds with variations in the substituents have been synthesized and evaluated for various biological activities. These compounds are generally of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related purine-piperazine derivatives involves the formation of an intermediate purine compound which is then further reacted with different reagents to introduce the piperazine group and other substituents. For instance, an advanced intermediate with a difluorobenzyl and a butynyl group was used to synthesize a series of purine-2,6-dione linked piperazine derivatives . Similarly, symmetrically substituted α-diones can be synthesized from 1,4-dimethyl-piperazine-2,3-dione by reacting with organolithium or Grignard compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

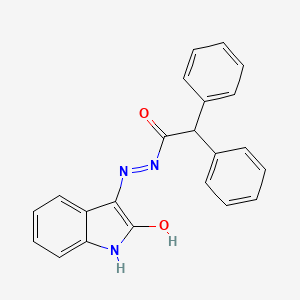

The molecular structure of purine derivatives is characterized by the purine core, a bicyclic aromatic heterocycle consisting of pyrimidine and imidazole rings. The piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms, is often attached at the 8-position of the purine ring. The specific substituents on the purine and piperazine rings can significantly influence the molecular interactions and biological activity of these compounds.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions depending on the functional groups present. The reactivity of the piperazine ring can be exploited to introduce additional substituents or to form salts with acids, as seen in the synthesis of hydrochloride salts of purine-piperazine derivatives . The presence of organometallic reagents in the synthesis suggests that the compound may also participate in reactions typical of organometallic chemistry, such as cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine-piperazine derivatives are influenced by their molecular structure. The lipophilicity and metabolic stability of these compounds can be assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . These properties are crucial for determining the pharmacokinetic profile and bioavailability of the compounds, as demonstrated in the biopharmaceutical study of a related injectable dosage form .

Relevant Case Studies

Case studies involving similar compounds have shown a range of biological activities. For example, certain purine-piperazine derivatives have been evaluated for their potential as antidepressant agents, with some showing promising results in preliminary pharmacological in vivo studies . Another study identified novel inhibitors of Mycobacterium tuberculosis from a series of purine linked piperazine derivatives, highlighting the therapeutic potential of these compounds against bacterial infections .

Scientific Research Applications

Antimicrobial Activity

A study focused on synthesizing purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt the biosynthesis of peptidoglycan, showed promising antiproliferative effects. The research identified several analogues with significant activity against Mycobacterium tuberculosis H37Rv, offering insights into their potential as preclinical agents for tuberculosis treatment (Srihari Konduri et al., 2020).

Antihistaminic Activity

Another research explored the synthesis and evaluation of theophylline or theobromine derivatives for antihistaminic activity. Compounds demonstrating inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis were identified, with some advancing to clinical trials. This highlights the compound's potential in developing new antihistaminic drugs (J. Pascal et al., 1985).

Antidepressant and Anxiolytic Activities

Research into 8-aminoalkyl derivatives of purine-2,6-dione revealed compounds with affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential antidepressant and anxiolytic properties. This suggests the utility of these derivatives in designing psychotropic agents (G. Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

A study on the synthesis and biological activity of Xanthene derivatives as antiasthmatic agents revealed compounds with significant vasodilator activity. This research suggests the potential of these compounds in developing new treatments for asthma (M. Bhatia et al., 2016).

properties

IUPAC Name |

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-5-27-17-18(24(4)21(29)23-19(17)28)22-20(27)26-10-8-25(9-11-26)13-16-12-14(2)6-7-15(16)3/h6-7,12H,5,8-11,13H2,1-4H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCQFAWIWBZYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC(=C4)C)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)

![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)

![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)

![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)